molecular formula C6H15NO3 B1441942 2-(2-Aminoethoxy)-1,1-dimethoxyethane CAS No. 1228258-40-9

2-(2-Aminoethoxy)-1,1-dimethoxyethane

Cat. No. B1441942
M. Wt: 149.19 g/mol
InChI Key: CBEGMMFTEUNTQO-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol is a combustible, colorless to light yellow, thick liquid with a fishy odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .


Synthesis Analysis

2-(2-Aminoethoxy)ethanol can be synthesized by the catalytic conversion of diethylene glycol with ammonia followed by distillation . A method for synthesizing 2-(2-aminoethoxy)ethanol includes producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 g/mol .


Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor. It is combustible but difficult to ignite. It is water soluble .

Scientific Research Applications

Electrolyte Solvent for Lithium Metal Batteries

1,2-Dimethoxyethane (DME) is commonly used as an electrolyte solvent in lithium metal batteries. However, DME-based electrolytes face challenges such as insufficient Coulombic efficiency at the Li anode and poor high-voltage stability. Research by Chen et al. (2021) highlights a molecular design principle that modifies DME to improve its performance in lithium metal batteries. By substituting methoxy groups with larger-sized ethoxy groups, the solvation structure of Li+ ions is altered, enhancing the electrochemical stability of the electrolytes. This modification in DME design has shown promising improvements in the cyclability of high-voltage lithium metal batteries (Chen et al., 2021).

Etherification Agent for Biomass-Derived Hydroxyl Compounds

DME has been explored as an etherification agent for converting biomass-derived hydroxyl compounds into methyl ethers. Research indicates that specific acid catalysts, like H3PW12O40, can effectively facilitate this transformation. This use of DME opens up pathways for renewable resource utilization and the synthesis of valuable chemical products (Che, Lu, Si, & Xu, 2015).

Solvent Properties and Molecular Interactions

The solvent properties of DME and its interactions with other molecules have been a subject of study to understand its characteristics in various applications. Research led by Aparicio et al. (2011) utilized thermophysical measurements and computational studies to analyze the molecular-level structure of DME and ethanol mixtures. This study sheds light on the nature of intermolecular hydrogen bonding and the balance of homo- and heteroassociations between DME and ethanol molecules, providing insights into its behavior in mixed solvent systems (Aparicio, Alcalde, Trenzado, Caro, & Atilhan, 2011).

Role in Organic Synthesis

DME has been utilized in various organic synthesis processes, such as the PhI(OAc)2-mediated dialkoxylation of 4-aminostyrenes, leading to the formation of 1,4-dioxane or 1,2-dimethoxyethane derivatives. This demonstrates DME's role as a versatile reagent in chemical transformations, contributing to the synthesis of complex organic molecules with high diastereoselectivity (Wang, He, & Fan, 2017).

Safety And Hazards

2-(2-Aminoethoxy)ethanol is toxic; inhalation, ingestion or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes .

properties

IUPAC Name

2-(2,2-dimethoxyethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEGMMFTEUNTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)-1,1-dimethoxyethane

CAS RN

1228258-40-9
Record name 2-(2-aminoethoxy)-1,1-dimethoxyethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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